molecular formula C27H29N3O3 B2519737 2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2319722-31-9

2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2519737
M. Wt: 443.547
InChI Key: JYBXYUCLJDIIFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of a piperidine derivative with a phenoxybenzoyl compound, followed by cyclization to form the hexahydrocinnoline ring. Detailed synthetic routes and reaction conditions can be found in the literature .


Molecular Structure Analysis

The molecular formula of Compound X is C27H29N3O3 , with a molecular weight of approximately 443.547 g/mol . Its three-dimensional structure reveals the spatial arrangement of atoms, which influences its biological activity. Computational studies and X-ray crystallography can provide insights into its conformation and stereochemistry.


Chemical Reactions Analysis

Compound X may undergo various chemical reactions, such as hydrolysis, oxidation, or reduction. Investigating its reactivity with different functional groups and understanding its stability under various conditions are crucial for drug development. Researchers have explored its behavior in the presence of acids, bases, and other reagents .

Future Directions

: Martín-López, J., Codony, S., Bartra, C., Morisseau, C., Loza, M. I., Sanfeliu, C., Hammock, B. D., Brea, J., & Vázquez, S. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals, 14(12), 1323. DOI: 10.3390/ph14121323

properties

IUPAC Name

2-[[1-(2-phenoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c31-26-18-21-8-4-6-12-24(21)28-30(26)19-20-14-16-29(17-15-20)27(32)23-11-5-7-13-25(23)33-22-9-2-1-3-10-22/h1-3,5,7,9-11,13,18,20H,4,6,8,12,14-17,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBXYUCLJDIIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

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